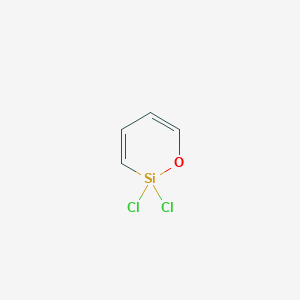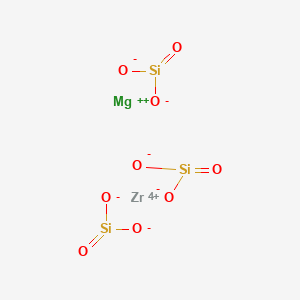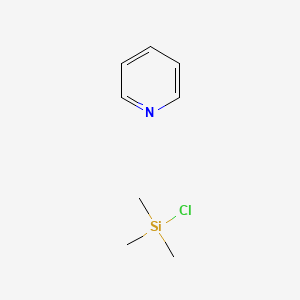
Chloro(trimethyl)silane--pyridine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(trimethyl)silane–pyridine (1/1) is a chemical compound that consists of chloro(trimethyl)silane and pyridine in a 1:1 molar ratio. Chloro(trimethyl)silane, also known as chlorotrimethylsilane, is an organosilicon compound widely used in organic synthesis. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two compounds results in a reagent that is useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(trimethyl)silane is typically prepared by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. The primary target of this process is dimethyldichlorosilane, but substantial amounts of trimethyl and monomethyl products are also obtained . The relevant reactions are as follows: [ \text{Me}_3\text{SiCl} + \text{Cu} \rightarrow \text{Me}_2\text{SiCl}_2 + \text{Me}_3\text{SiCl} ]
Industrial Production Methods
On an industrial scale, chloro(trimethyl)silane is produced by reacting methyl chloride with a silicon-copper alloy. The process yields a mixture of chlorosilanes, which are then separated by distillation to obtain pure chloro(trimethyl)silane .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(trimethyl)silane–pyridine (1/1) undergoes various types of chemical reactions, including:
-
Substitution Reactions: : Chloro(trimethyl)silane reacts with nucleophiles, resulting in the replacement of the chloride group. For example, it reacts with water to form hexamethyldisiloxane . [ \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(Me}_3\text{Si)}_2\text{O} + \text{HCl} ]
-
Hydrolysis: : Chloro(trimethyl)silane reacts with water to produce hexamethyldisiloxane and hydrochloric acid . [ 2 \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(Me}_3\text{Si)}_2\text{O} + 2 \text{HCl} ]
Common Reagents and Conditions
Common reagents used in reactions with chloro(trimethyl)silane include water, alcohols, and carboxylic acids. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from reactions involving chloro(trimethyl)silane include hexamethyldisiloxane, anhydrous hydrochloric acid, and various silylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chloro(trimethyl)silane–pyridine (1/1) has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the protection of hydroxyl, amino, and carboxyl groups in organic synthesis.
Pharmaceuticals: It is employed in the synthesis of various pharmaceutical compounds, including antibiotics and antiviral agents.
Material Science: It is used in the production of silicon-based materials, such as silicones and silanes.
Analytical Chemistry: It is used as a derivatizing agent in gas chromatography and mass spectrometry.
Wirkmechanismus
The mechanism of action of chloro(trimethyl)silane–pyridine (1/1) involves the nucleophilic attack on the silicon atom by various nucleophiles. The chloride group is replaced by the nucleophile, resulting in the formation of silylated derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Fluoride: Similar to chloro(trimethyl)silane, but with a fluoride group instead of a chloride group.
Trimethylsilyl Bromide: Similar to chloro(trimethyl)silane, but with a bromide group instead of a chloride group.
Trimethylsilyl Iodide: Similar to chloro(trimethyl)silane, but with an iodide group instead of a chloride group.
Uniqueness
Chloro(trimethyl)silane–pyridine (1/1) is unique due to its combination of chloro(trimethyl)silane and pyridine, which enhances its reactivity and versatility in various chemical reactions. The presence of pyridine also stabilizes the compound and facilitates its use in a broader range of applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
53482-08-9 |
|---|---|
Molekularformel |
C8H14ClNSi |
Molekulargewicht |
187.74 g/mol |
IUPAC-Name |
chloro(trimethyl)silane;pyridine |
InChI |
InChI=1S/C5H5N.C3H9ClSi/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1-3H3 |
InChI-Schlüssel |
SIDHMSWIWUEGDY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)Cl.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
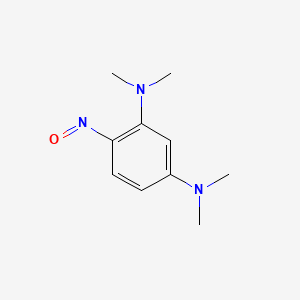
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
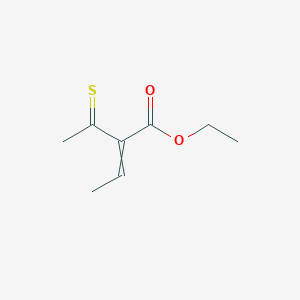
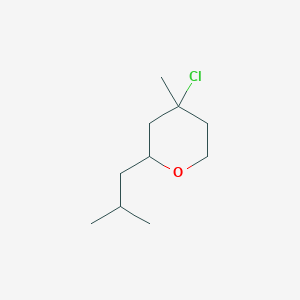
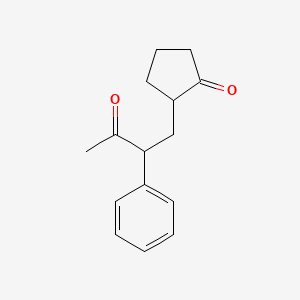


![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
